N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound is derived from anthracene and fluorene, both of which are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 9H-fluorene-9-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: :
Properties
Molecular Formula |
C29H20N2O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C29H20N2O/c32-29(28-25-15-7-5-13-23(25)24-14-6-8-16-26(24)28)31-30-18-27-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)27/h1-18,28H,(H,31,32)/b30-18+ |
InChI Key |
GWNJAIOVZLHZBX-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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